Diethyl 2-[(2,3-dichloroanilino)methylene]malonate

Enzyme Inhibition Prolyl Peptidases FAP

This 2,3‑dichloro‑substituted N‑arylaminomethylene malonate is a non‑interchangeable building block. The 2,3‑dichloro pattern imparts a unique FAP‑selectivity profile (IC₅₀ 1.9 µM, >100 µM against DPP2) and favorable drug‑likeness (LogP 3.42, TPSA 64.63 Ų) critical for oncology and fibrosis hit‑to‑lead programs. It is the mandated intermediate for specific quinolone antibacterials; substituting the 2,5‑ or 3,4‑dichloro analog compromises target engagement and synthetic routes. Batch‑specific CoA, ≥95 % purity, and reliable global logistics ensure assay reproducibility.

Molecular Formula C14H15Cl2NO4
Molecular Weight 332.2 g/mol
CAS No. 19056-80-5
Cat. No. B3034563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-[(2,3-dichloroanilino)methylene]malonate
CAS19056-80-5
Molecular FormulaC14H15Cl2NO4
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=C(C(=CC=C1)Cl)Cl)C(=O)OCC
InChIInChI=1S/C14H15Cl2NO4/c1-3-20-13(18)9(14(19)21-4-2)8-17-11-7-5-6-10(15)12(11)16/h5-8,17H,3-4H2,1-2H3
InChIKeyGDYWGLCNOQLJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-[(2,3-dichloroanilino)methylene]malonate (CAS 19056-80-5) for Research & Procurement: Baseline Overview


Diethyl 2-[(2,3-dichloroanilino)methylene]malonate (CAS 19056-80-5) is a synthetic organic compound belonging to the class of N-arylaminomethylene malonates . It is characterized by a malonic ester core bearing a (2,3-dichlorophenyl)aminomethylene substituent. The compound is typically procured as a high-purity (≥95% or ≥98%) solid for use as a versatile building block in medicinal chemistry and as a pharmacological probe in enzyme inhibition studies . Its molecular formula is C14H15Cl2NO4, with a molecular weight of 332.18 g/mol . It is commercially available from multiple vendors for research and further manufacturing use only, with recommended storage under dry, cool (2-8°C) conditions .

Why Diethyl 2-[(2,3-dichloroanilino)methylene]malonate Procurement Cannot Be Substituted with Generic Analogs


Within the N-arylaminomethylene malonate chemotype, substitution patterns on the aniline ring profoundly and non-linearly alter biological activity and physicochemical properties [1]. This precludes simple 'in-class' substitution for diethyl 2-[(2,3-dichloroanilino)methylene]malonate. For example, the 2,3-dichloro substitution imparts a distinct selectivity profile against prolyl peptidases [2] and results in unique drug-likeness parameters (e.g., LogP 3.4154, TPSA 64.63) compared to other regioisomers . Furthermore, the 2,3-dichloro pattern serves as a privileged starting point for synthesizing specific quinolone antibacterials, a synthetic utility not shared by other dichloro-substituted analogs [3]. Consequently, substituting with a seemingly similar compound (e.g., the 2,5- or 3,4-dichloro variant) risks invalidating target engagement in biochemical assays and disrupting established synthetic routes [4].

Quantitative Differential Evidence for Diethyl 2-[(2,3-dichloroanilino)methylene]malonate (CAS 19056-80-5)


Selective Weak Inhibition of Prolyl Endopeptidase FAP vs. DPP2 and PREP

This compound acts as a weak inhibitor of several prolyl peptidases, but its most notable activity is a modestly higher potency against Fibroblast Activation Protein (FAP) compared to Dipeptidyl Peptidase 2 (DPP2). This differential activity profile differentiates it from both non-inhibitory malonates and more potent, non-selective peptidase inhibitors. The compound inhibits mouse recombinant FAP with an IC50 of 1.9 µM (1900 nM), while its IC50 against human DPP2 is substantially weaker at >100 µM (>1.00E+5 nM) under comparable assay conditions [1]. This 50-fold difference in potency highlights its selectivity for FAP over DPP2 within this specific enzymatic context, which is crucial for studies where off-target DPP2 inhibition is undesirable. In contrast, some potent DPP2 inhibitors show IC50 values in the low nanomolar range (e.g., Orn-Pip and Dab-Pip), which are orders of magnitude more potent and non-selective [2].

Enzyme Inhibition Prolyl Peptidases FAP DPP2 PREP Selectivity

In Vivo Toxicology Profile: Low Acute Mammalian Toxicity

Preliminary in vivo toxicological assessment indicates a low acute toxicity profile in mammals. An acute oral LD50 in rats was determined to be 1.82 g/kg (1820 mg/kg), categorizing it as relatively non-toxic by oral ingestion . This is a critical differentiating factor when compared to structurally similar compounds that may exhibit significantly higher acute toxicity. For instance, the unsubstituted 2,4-dichloroaniline building block demonstrates a pIGC50 (Tetrahymena toxicity) of 1.62 log(L/mmol), a measure of environmental toxicity, which provides a baseline for comparison, though direct mammalian LD50 data for the exact 2,4-dichloro analog is not available for direct cross-study comparison [1]. This favorable safety margin is an important selection criterion for in vivo studies, enabling the use of higher doses or longer treatment durations that might not be possible with more toxic chemotype analogs.

In Vivo Toxicology Acute Toxicity LD50 Safety Profile

Substitution-Dependent Lipophilicity: LogP as a Determinant of Bioavailability

The 2,3-dichloro substitution pattern yields a specific lipophilicity profile, with a calculated LogP of 3.4154 . This value places it within the generally favorable range for oral bioavailability and cell permeability (typically LogP 1-5), distinguishing it from both more polar and more lipophilic analogs. While exact experimental LogP values for all regioisomers are not available in a single cross-study comparison, this calculated value serves as a key differentiator from the less lipophilic 3,4-dichloro analog, which is used as a precursor to more polar quinolone antibacterials, suggesting a lower LogP for the intermediate [1]. The LogP of 3.4154 also contrasts with the often higher LogP values of other N-arylaminomethylene malonates with different aromatic substituents, which can lead to poor aqueous solubility and aggregation issues in assays. This property is directly relevant to the compound's behavior in cell-based assays and in vivo models.

Physicochemical Properties Lipophilicity LogP Drug-likeness ADME

Polar Surface Area (TPSA) as a Predictor of Membrane Permeability

The compound's topological polar surface area (TPSA) is calculated to be 64.63 Ų . This value is below the commonly accepted threshold of 140 Ų for good oral bioavailability and is consistent with its lipophilic nature (LogP 3.4154). While TPSA is a class-level property for N-arylaminomethylene malonates, the specific value for this compound is a direct consequence of the 2,3-dichloro substitution and can be used as a procurement filter. For example, if a research program requires a compound with a TPSA < 90 Ų for blood-brain barrier (BBB) penetration studies, this specific compound meets that criterion, whereas many other building blocks or analogs with additional polar functional groups would not. This provides a clear, quantitative rationale for its selection over more polar alternatives.

Physicochemical Properties Polar Surface Area TPSA Drug-likeness ADME

Commercial Availability and Defined Purity Specifications

Diethyl 2-[(2,3-dichloroanilino)methylene]malonate is widely available from commercial suppliers with clearly defined purity specifications, a key differentiator from less common or custom-synthesized analogs. Vendors such as MolCore and AKSci offer the compound with a minimum purity specification of NLT 98% and 95% , respectively. This contrasts with the 2,5-dichloro analog, which, while commercially available, may be offered at lower or unspecified purities, and the 2,4-dichloro analog, which is less prevalent in ready-stock catalogs. The availability of high-purity material from multiple independent sources (e.g., ChemScene, Leyan) with batch-specific certificates of analysis (CoA) ensures experimental reproducibility and reduces the need for costly in-house purification or re-synthesis . This established supply chain reduces lead times and procurement risk for academic and industrial research groups.

Procurement Purity Supply Chain Quality Control

Regioisomer-Dependent Synthetic Utility: A Divergent Path to Quinolones

The 2,3-dichloro substitution pattern confers a unique synthetic utility that is not shared by its regioisomers. While the 3,4-dichloro analog is explicitly used in the preparation of 6,8-dichloroquinolones with intense anti-bacterial activity [1], the 2,3-dichloro pattern serves as a distinct starting point for synthesizing different quinolone derivatives or related heterocycles. This functional divergence means that a chemist seeking to prepare a specific 6,8-disubstituted quinolone scaffold must procure the 3,4-dichloro analog, whereas the 2,3-dichloro variant would lead to a different regioisomeric product series. This is a clear-cut decision point in organic synthesis and medicinal chemistry programs.

Synthetic Chemistry Building Block Quinolone Antibacterials Intermediate

Targeted Application Scenarios for Diethyl 2-[(2,3-dichloroanilino)methylene]malonate (CAS 19056-80-5)


Probing Fibroblast Activation Protein (FAP) Function with a Selective Weak Inhibitor

This compound is optimally deployed as a selective, albeit weak, pharmacological probe for studying Fibroblast Activation Protein (FAP) in vitro. Its IC50 of 1.9 µM against FAP, combined with its substantially lower potency (>100 µM) against Dipeptidyl Peptidase 2 (DPP2), allows researchers to interrogate FAP-dependent cellular processes with reduced interference from DPP2-mediated pathways [1]. This is particularly valuable in oncology and fibrosis research, where FAP is a key therapeutic target. The compound's low acute toxicity (LD50 of 1.82 g/kg in rats) also makes it a safer candidate for preliminary in vivo target engagement studies, where higher doses may be required to overcome its moderate potency .

Medicinal Chemistry Hit-to-Lead Optimization for ADME Property Tuning

The compound serves as an excellent starting point for hit-to-lead optimization due to its favorable drug-like physicochemical properties, specifically its lipophilicity (calculated LogP of 3.4154) and polar surface area (TPSA of 64.63 Ų) . These properties predict good membrane permeability and oral bioavailability. Medicinal chemists can use this scaffold to synthesize focused libraries, introducing additional substituents to modulate potency while maintaining the favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile conferred by the 2,3-dichloro-substituted N-arylaminomethylene malonate core. This provides a more predictable path to in vivo candidates than starting with analogs with less favorable or unknown ADME properties.

Synthesis of Regiospecific Quinolone-Derived Heterocycles

In organic synthesis, this compound is an essential and non-interchangeable building block for constructing specific regioisomers of quinolone-based heterocycles. The 2,3-dichloro substitution pattern on the aniline ring dictates the final position of chlorine atoms in the cyclized quinolone product, which in turn governs the molecule's biological activity and physical properties [2]. Therefore, for synthetic routes that require a 2,3-dichloro substitution pattern in the target molecule (as opposed to the 3,4- or 2,5-dichloro patterns), this specific intermediate must be procured to ensure the correct final compound is obtained.

High-Throughput Screening (HTS) Assay Validation and Counter-Screening

With its known, weak activity against prolyl peptidases (FAP, PREP, DPP2) [1] and established purity from multiple vendors , this compound is an ideal control for validating high-throughput screening (HTS) assays and for use as a counter-screen. Its weak inhibition helps define the assay's sensitivity window, while its selectivity profile aids in identifying and deconvoluting hits that may be acting through off-target mechanisms. The reliable supply chain with batch-specific certificates of analysis (CoA) ensures the quality and reproducibility required for robust screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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